molecular formula C22H22N4O2 B357324 Tert-butyl 2-amino-1-(3-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate CAS No. 799833-17-3

Tert-butyl 2-amino-1-(3-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

Cat. No.: B357324
CAS No.: 799833-17-3
M. Wt: 374.4g/mol
InChI Key: QIPZQDRODQMIGI-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds known as quinoxalines. These compounds are characterized by a fused ring structure containing nitrogen atoms. The tert-butyl group adds steric hindrance, which can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-amino-1-(3-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are optimized to ensure the highest purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinoxaline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of substituted quinoxalines with different functional groups.

Scientific Research Applications

tert-Butyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl 2-amino-1-(3-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, influencing their activity and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives and tert-butyl-substituted heterocycles. Examples include:

  • tert-Butyl 4-amino-1-piperidinecarboxylate
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate

Uniqueness

The uniqueness of Tert-butyl 2-amino-1-(3-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate lies in its specific structure, which combines the quinoxaline ring with a tert-butyl group and an amino substituent. This combination imparts unique chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

799833-17-3

Molecular Formula

C22H22N4O2

Molecular Weight

374.4g/mol

IUPAC Name

tert-butyl 2-amino-1-(3-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C22H22N4O2/c1-13-8-7-9-14(12-13)26-19(23)17(21(27)28-22(2,3)4)18-20(26)25-16-11-6-5-10-15(16)24-18/h5-12H,23H2,1-4H3

InChI Key

QIPZQDRODQMIGI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC(C)(C)C)N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC(C)(C)C)N

Origin of Product

United States

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